molecular formula C17H13NO2S B11764918 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol

7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol

Cat. No.: B11764918
M. Wt: 295.4 g/mol
InChI Key: OQMCIGHHBGFWNV-UHFFFAOYSA-N
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Description

7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol (CAS: 917747-84-3) is a heterocyclic compound featuring a fused dioxolo ring system and a quinoline backbone. Its structure includes a benzyl substituent at position 7 and a thiol (-SH) group at position 6 (Figure 1). The molecule’s three-dimensional coordinates, derived from ChemDraw08 software, highlight a complex arrangement of 19 carbon atoms, two oxygen atoms, and sulfur, with distinct bond connectivity patterns .

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

7-benzyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione

InChI

InChI=1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21)

InChI Key

OQMCIGHHBGFWNV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(C(=S)N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves several steps. One common method starts with the preparation of ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is then subjected to various reactions to introduce the benzyl and thiol groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as bromomethyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain bacterial enzymes .

Comparison with Similar Compounds

Substituent Diversity and Pharmacological Implications

Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of [1,3]Dioxolo[4,5-g]quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Source
7-Benzyl-6-thiol (Target) 7-Benzyl, 6-SH C₁₉H₁₅NO₂S 329.39* Unknown (structural focus)
6-Amino-7-carboxamide (ECHEMI) 6-NH₂, 7-CONH₂ C₁₁H₉N₃O₃ 231.21 High polarity (TPSA=101)
12a (Anticancer derivative) 6-(4-Cl-phenyl), 8-propoxy C₂₀H₁₆ClN₃O₃ 381.81 Anticancer activity (in vitro)
Compound 1 (Coptis chinensis) 5-CO-C6H4(COOEt), 6-OCH₃ C₂₄H₂₃NO₇ 437.44 Novel benzylisoquinoline alkaloid
Intermediate 7 () 7-Benzyl, 4-OH, 3-OCH₃ C₁₈H₁₅NO₄ 309.32 High yield (75%)

*Calculated based on formula.

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The thiol group (-SH) in the target compound is more nucleophilic than the methoxy (-OCH₃) or hydroxy (-OH) groups in intermediates 5–8 . This could influence reactivity in drug-target interactions.
  • Natural vs. Synthetic Analogs: The novel alkaloid from Coptis chinensis (Compound 1, ) shares a benzylisoquinoline core but incorporates an ester-linked carbonyl group, highlighting structural diversity in natural products .

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